![molecular formula C11H16BrNO2 B3072797 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol CAS No. 1016891-93-2](/img/structure/B3072797.png)

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol

Übersicht

Beschreibung

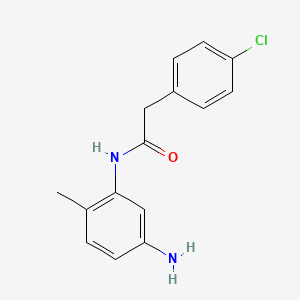

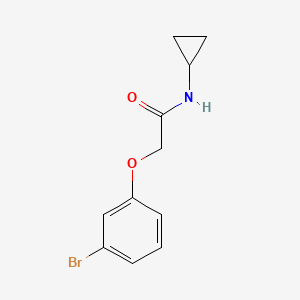

“2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol” is a synthetic compound . It has a molecular formula of C11H16BrNO2 . The compound is also known by its common name “Propylhexedrine”.

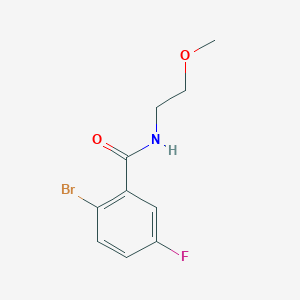

Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol” can be represented by the SMILES notation: CCCNCc1cc(c(c(c1)Br)O)OC . The compound has a molecular weight of 274.15 g/mol .Wissenschaftliche Forschungsanwendungen

Microbiology and Bacteriology

- In microbiology, bromoxylenol blue serves as an indicator in culture media. It helps differentiate between lactose-fermenting and non-fermenting bacteria. For example, in MacConkey agar, it turns pink when lactose-fermenting bacteria (such as Escherichia coli) produce acid during growth .

Clinical Diagnostics

- Bromoxylenol blue is employed in clinical chemistry to measure serum albumin levels. It forms a complex with albumin, leading to color changes that can be quantified spectrophotometrically. This assay helps assess liver function and protein metabolism .

Water Quality Testing

- Environmental scientists use bromoxylenol blue to monitor water quality. By measuring pH changes in water samples, they can assess pollution levels, acidity, and alkalinity. The compound’s sensitivity allows for accurate detection of subtle variations .

Photometric Determination of Metals

- Researchers utilize bromoxylenol blue to detect and quantify certain metal ions. It forms complexes with metals like copper, cobalt, and nickel, resulting in color changes. These photometric assays are valuable in environmental monitoring and metal analysis .

Education and Demonstrations

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit camp-specific phosphodiesterase (pde4) . PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in various cellular processes.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

If it indeed inhibits pde4, it could increase the levels of camp in cells, thereby affecting pathways regulated by camp, such as the pka pathway .

Result of Action

If it acts as a pde4 inhibitor, it could potentially increase camp levels in cells, leading to a variety of effects depending on the cell type and context .

Eigenschaften

IUPAC Name |

2-bromo-6-methoxy-4-(propylaminomethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h5-6,13-14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKITCBQMWOBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=C(C(=C1)Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol | |

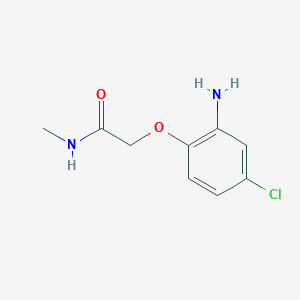

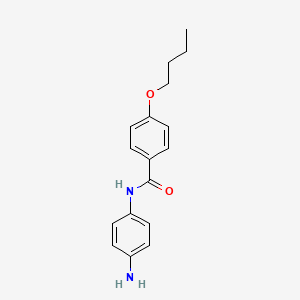

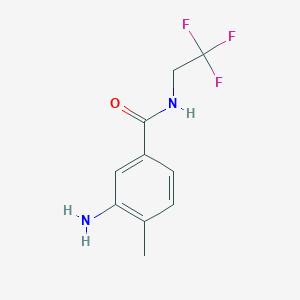

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Cyclopropylcarbonyl)amino]-5-fluorobenzoic acid](/img/structure/B3072733.png)

![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B3072745.png)

![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)

![6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile](/img/structure/B3072813.png)